2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan
CAS No.: 887355-27-3
VCID: VC0014671
Molecular Formula: C23H17NO6S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan - 887355-27-3](/images/no_structure.jpg)
Description | 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is a fluorescent thiol compound with the molecular formula C23H17NO6S and a molecular weight of 435.45 g/mol. It is a fluorescent probe that can detect thiol-containing compounds. The compound absorbs light at a specific wavelength (λex 492 nm) and emits light at a different wavelength (λem 515 nm), which makes it useful for fluorescence-based detection and imaging. This compound has applications across various scientific disciplines. In chemistry, it serves as a fluorescent probe for detecting thiol-containing compounds. Within biology, it is used in fluorescence microscopy and flow cytometry to label and track biological molecules. In medicine, it is utilized in diagnostic assays and imaging techniques to detect and monitor various diseases. It also finds use in industry for the development of fluorescent dyes and sensors for environmental monitoring and quality control. The specific thiol group allows selective conjugation with thiol-reactive molecules, making it particularly useful for applications requiring specific and stable labeling of thiol-containing biomolecules. Similar compounds include Fluorescein Isothiocyanate (FITC), another fluorescent compound commonly used for labeling biomolecules, Rhodamine B, a fluorescent dye with similar applications in biological imaging, and Alexa Fluor Dyes, a series of fluorescent dyes with varying spectral properties for multiplexing applications. |
---|---|
CAS No. | 887355-27-3 |
Product Name | 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan |
Molecular Formula | C23H17NO6S |
Molecular Weight | 435.5 g/mol |
IUPAC Name | 2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid |
Standard InChI | InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29) |
Standard InChIKey | KZTGHIUDKVKTQY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Canonical SMILES | C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Synonyms | N-(3’,6’-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-3-mercapto-propanamide; |
PubChem Compound | 3540710 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume